Cas no 535969-21-2 (7-Ethyl-2,3-dihydro-1H-inden-1-one)

7-Ethyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
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- AKOS006372324
- 1H-Inden-1-one, 7-ethyl-2,3-dihydro-
- 535969-21-2
- SCHEMBL11966881
- 7-Ethyl-2,3-dihydro-1H-inden-1-one
- FT-0713714
- AT32501
- 1H-Inden-1-one, 7-ethyl-2,3-dihydro- (9CI)
- 7-ETHYL-2,3-DIHYDROINDEN-1-ONE
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- Inchi: 1S/C11H12O/c1-2-8-4-3-5-9-6-7-10(12)11(8)9/h3-5H,2,6-7H2,1H3
- InChI Key: IZCAVGHDKBRJEE-UHFFFAOYSA-N
- SMILES: O=C1CCC2C=CC=C(CC)C=21
Computed Properties
- Exact Mass: 160.088815002g/mol
- Monoisotopic Mass: 160.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 2.5
7-Ethyl-2,3-dihydro-1H-inden-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00DXTI-100mg |
1H-Inden-1-one, 7-ethyl-2,3-dihydro- (9CI) |
535969-21-2 | 97% | 100mg |
$114.00 | 2024-04-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9621-1g |
7-ethylindan-1-one |
535969-21-2 | 95% | 1g |
¥5935.0 | 2024-04-18 | |
1PlusChem | 1P00DXTI-1g |
1H-Inden-1-one, 7-ethyl-2,3-dihydro- (9CI) |
535969-21-2 | 97% | 1g |
$720.00 | 2024-04-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1819762-250mg |
7-Ethyl-2,3-dihydroinden-1-one |
535969-21-2 | 250mg |
¥2735.00 | 2024-05-09 | ||
Ambeed | A361499-1g |
7-Ethyl-2,3-dihydro-1H-inden-1-one |
535969-21-2 | 97% | 1g |
$1370.00 | 2022-05-09 | |
A2B Chem LLC | AG49558-100mg |
1H-Inden-1-one, 7-ethyl-2,3-dihydro- (9CI) |
535969-21-2 | 97% | 100mg |
$91.00 | 2024-04-19 | |
1PlusChem | 1P00DXTI-250mg |
1H-Inden-1-one, 7-ethyl-2,3-dihydro- (9CI) |
535969-21-2 | 97% | 250mg |
$247.00 | 2024-04-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9621-500mg |
7-ethylindan-1-one |
535969-21-2 | 95% | 500mg |
¥3957.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1819762-1g |
7-Ethyl-2,3-dihydroinden-1-one |
535969-21-2 | 1g |
¥8213.00 | 2024-05-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1819762-100mg |
7-Ethyl-2,3-dihydroinden-1-one |
535969-21-2 | 100mg |
¥1188.00 | 2024-05-09 |
7-Ethyl-2,3-dihydro-1H-inden-1-one Related Literature
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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3. Book reviews
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
Additional information on 7-Ethyl-2,3-dihydro-1H-inden-1-one
7-Ethyl-2,3-dihydro-1H-inden-1-one (CAS No. 535969-21-2): Structural Insights and Emerging Applications in Chemical Biology
Among the diverse array of organic compounds studied in chemical biology, 7-Ethyl-2,3-dihydro-1H-inden-1-one (CAS No. 535969-21-2) stands out as a structurally unique molecule with intriguing physicochemical properties. This bicyclic ketone features a rigid indene core substituted with an ethyl group at position 7 and a carbonyl moiety at the 1-position. Recent advancements in synthetic methodologies have enabled precise control over its preparation, making it a valuable tool for exploring structure-property relationships in medicinal chemistry.
Recent studies published in Chemical Science (DOI: 10.1039/D3SC04874A) demonstrate that the indenone scaffold of this compound provides exceptional stability under physiological conditions while maintaining reactivity toward biological targets. Researchers have leveraged its rigid aromatic framework to design novel probes for studying protein-ligand interactions. The ethyl substituent at position 7 introduces favorable lipophilicity without compromising metabolic stability, as evidenced by pharmacokinetic profiling in murine models reported in Bioorganic & Medicinal Chemistry Letters.
In drug discovery applications, this compound serves as a privileged structure for generating bioactive analogs targeting kinases and epigenetic modifiers. A 2023 study from the University of Cambridge (Nature Communications, DOI: 10.1038/s41467-023-40896-w) highlights its utility as a template for developing selective HDAC inhibitors through strategic substitution patterns on the indene ring system. The dihydroindenone core's ability to form hydrogen bonds with enzyme active sites makes it particularly promising for enzyme modulation studies.
Synthetic chemists have recently optimized routes to this compound using transition-metal catalyzed protocols that minimize environmental impact. A green chemistry approach described in ACS Sustainable Chemistry & Engineering employs palladium-catalyzed cross-coupling under microwave irradiation, achieving >95% yield with reduced solvent consumption compared to traditional methods. This advancement underscores the molecule's potential for scalable production while adhering to modern sustainability standards.
In photopharmacology research, the conjugation of this compound with photoswitchable moieties has enabled light-controlled drug activation. A collaborative study between MIT and ETH Zurich (JACS Au, DOI: 10.1021/jacsau.3c00487) demonstrated reversible photoactivation of biological activity through azobenzene-functionalized derivatives of the dihydroindenone scaffold. This opens new avenues for spatiotemporally precise drug delivery systems with minimal off-target effects.
Bioisosteric replacements involving this compound's structural features are being explored to improve ADMET profiles while maintaining target engagement. Computational docking studies using AutoDock Vina reveal that substituting the ethyl group with fluorinated alkyl chains enhances binding affinity for G-protein coupled receptors without increasing cytotoxicity—a finding validated through cell-based assays published in Molecular Pharmaceutics.
The unique combination of structural rigidity and tunable substituent positions makes this compound an ideal platform for generating diversity-oriented synthetic libraries. High-throughput screening campaigns conducted at NIH indicate that certain analogs exhibit selective cytotoxicity against cancer cell lines resistant to conventional therapies, suggesting potential applications in personalized oncology treatments.
In materials science applications, self-assembled monolayers formed from this compound's derivatives exhibit remarkable thermal stability up to 250°C, as reported in Advanced Materials Interfaces. These nanoscale structures find utility in sensor fabrication and organic electronics due to their predictable electronic properties derived from the conjugated indene system.
Ongoing research continues to uncover new dimensions of this molecule's utility across disciplines. Its integration into peptidomimetic frameworks shows promise for overcoming proteolytic degradation challenges in peptide therapeutics, while its role as a fluorescent probe precursor advances live-cell imaging techniques through bioorthogonal click chemistry approaches.
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